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Compound of Interest

Compound Name: S2101

Cat. No.: B15583425

A Phase I, Biomarker-Stratified Study of Cabozantinib and Nivolumab in Patients with
Advanced, Immunotherapy-Refractory Melanoma and Head and Neck Squamous Cell
Carcinoma

Study Background

The SWOG S2101 trial, also known as BiCaZO, is a Phase Il clinical study designed to
evaluate the efficacy of combining cabozantinib and nivolumab in patients with advanced solid
tumors, specifically immunotherapy-refractory melanoma and head and neck squamous cell
carcinoma (HNSCC).[1][2] A significant challenge in cancer immunotherapy is overcoming
primary or acquired resistance to immune checkpoint inhibitors. The $2101 study is an
immunoMATCH pilot trial that aims to address this challenge by employing a biomarker-
stratification strategy to identify patients most likely to benefit from this combination therapy.[1]

[2]

The central hypothesis of the S2101 study is that the combination of cabozantinib and
nivolumab can induce clinically meaningful responses in patients who have progressed on prior
anti-PD-1/L1 therapy. Furthermore, the study seeks to determine if the response to this
combination therapy is associated with pre-defined tumor biomarkers: Tumor Mutational
Burden (TMB) and a Tumor Inflammation Signature (TIS), also known as a T-cell inflamed gene
expression profile (GEP).[1][2]

The study is divided into two stages. In Stage I, patients are enrolled and begin treatment while
their tumor tissue is retrospectively analyzed for the biomarker status. In Stage Il, patients are
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prospectively assigned to one of four biomarker-defined cohorts before the initiation of
treatment.[3] One of the key feasibility endpoints of the study is to achieve a turnaround time of
21 days or less for the molecular characterization of the tumor biopsies.[1]

Scientific Premise

The scientific rationale for the S2101 study is grounded in the potential for synergistic anti-
tumor activity when combining a multi-targeted tyrosine kinase inhibitor (TKI) with an immune
checkpoint inhibitor.

Nivolumab is a fully human IgG4 monoclonal antibody that acts as an immune checkpoint
inhibitor by blocking the interaction between the programmed death-1 (PD-1) receptor on T-
cells and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. By disrupting
this inhibitory signal, nivolumab restores the ability of the immune system, particularly cytotoxic
T-cells, to recognize and eliminate cancer cells.

Cabozantinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases, including
MET, VEGFR2, and AXL. These kinases are involved in various aspects of tumor progression,
including proliferation, invasion, metastasis, and angiogenesis. Beyond its direct anti-tumor
effects, cabozantinib has been shown to modulate the tumor microenvironment in ways that
may enhance the efficacy of immunotherapy. Specifically, cabozantinib can:

¢ Reduce immunosuppressive cell populations: By inhibiting key signaling pathways,
cabozantinib may decrease the number and function of regulatory T-cells (Tregs) and
myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.

« Increase pro-inflammatory cytokines: Cabozantinib may promote a more inflamed tumor
microenvironment, which is generally more responsive to immune checkpoint inhibition.

» Enhance T-cell infiltration: By targeting VEGFR, cabozantinib can normalize the tumor
vasculature, which may facilitate the infiltration of effector T-cells into the tumor.

The combination of cabozantinib and nivolumab is therefore hypothesized to have a dual
mechanism of action: direct inhibition of tumor growth and angiogenesis by cabozantinib,
coupled with a restored anti-tumor immune response enabled by nivolumab, which is further
potentiated by the immunomodulatory effects of cabozantinib on the tumor microenvironment.
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The stratification of patients based on TMB and TIS is a key component of the study's scientific
premise.

e Tumor Mutational Burden (TMB): A high TMB is thought to lead to the generation of a greater
number of neoantigens, which can be recognized by the immune system as foreign, thereby
making the tumor more immunogenic and potentially more susceptible to immunotherapy.

o Tumor Inflammation Signature (TIS): This 18-gene signature reflects a pre-existing but
suppressed adaptive immune response within the tumor microenvironment. A high TIS score
indicates the presence of immune cells and interferon-gamma signaling, suggesting that the
tumor has been recognized by the immune system but is evading destruction via inhibitory
mechanisms like the PD-1/PD-L1 pathway.

By stratifying patients into four cohorts based on high or low TMB and TIS, the S2101 study
aims to prospectively evaluate the predictive value of these biomarkers for the combination of
cabozantinib and nivolumab.

Quantitative Data Summary
Study Endpoints
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Endpoint Type

Endpoint

Metric(s)

Primary

Feasibility of molecular
characterization for patient

stratification

Proportion of patients with a
turnaround time of < 21 days

for biopsy results (Stage 1).[1]

Efficacy of cabozantinib plus

Overall Response Rate (ORR),

defined as confirmed and

nivolumab unconfirmed partial and
complete responses.[1]
Difference in efficacy between
Secondary

biomarker subgroups

Comparison of ORR in each
disease cohort between the
four tumor biomarker

subgroups.[1]

Safety and tolerability

Incidence and severity of

adverse events.

Disease Control

Disease Control Rate (DCR).
[1]

Survival

Progression-Free Survival
(PFS) and Overall Survival
(0S).[1]

Assay Performance

Proportion of patients with
assay failure and time from
tissue collection to molecular

group determination (Stage ).

[1]

Patient Population and Stratification
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Characteristic Details

- Histologically confirmed unresectable or
metastatic melanoma (Stage Il or IV) that is
) non-uveal.[4] - Histologically confirmed recurrent
Disease Cohorts . :
or metastatic squamous cell carcinoma of the
head and neck (HNSCC) of the oral cavity,

oropharynx, hypopharynx, or larynx.[4]

Documented disease progression within 12
] weeks after the last dose of a PD-1/L1
Prior Treatment o o
checkpoint inhibitor-based therapy (minimum of

6 weeks of treatment).[4]

Performance Status Zubrod Performance Status of 0 or 1.[4]

Patients are stratified into one of four cohorts
based on tumor biomarker status:[3] - TMB-high
[ TIS-high - TMB-high / TIS-low - TMB-low / TIS-
high - TMB-low / TIS-low

Biomarker Stratification

Experimental Protocols
Tumor Mutational Burden (TMB) Assessment

The SWOG S2101 study protocol specifies that TMB will be assessed using a validated next-
generation sequencing (NGS) assay. While the specific assay is not publicly disclosed in all
trial documents, the FoundationOne®CDx assay is a likely candidate as it is an FDA-approved
comprehensive genomic profiling test that includes TMB measurement and is widely used in
clinical trials.

Methodology (based on FoundationOne®CDXx):

o DNA Extraction: DNA is isolated from formalin-fixed, paraffin-embedded (FFPE) tumor tissue
specimens.

o Library Preparation: DNA is used to prepare an NGS library using targeted high-throughput
hybridization-based capture technology. The FoundationOne®CDx assay targets 324 genes.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.swog.org/clinical-trials/s2101
https://www.swog.org/clinical-trials/s2101
https://www.swog.org/clinical-trials/s2101
https://www.swog.org/clinical-trials/s2101
https://ozarkscancerresearch.org/wp-content/uploads/2022/12/SWOG-S2101.pdf
https://www.benchchem.com/product/b15583425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sequencing: The prepared library is sequenced using a next-generation sequencetr.
e Data Analysis:
o Somatic alterations, including substitutions, insertions, and deletions, are identified.

o The TMB is calculated by counting all synonymous and non-synonymous variants present
at an allele frequency of 5% or greater, after filtering for germline variants.

o The total number of mutations is reported as mutations per megabase (mut/Mb).[5]

Tumor Inflammation Signature (TIS) Assessment

The Tumor Inflammation Signature, also referred to as a T-cell inflamed gene expression profile
(GEP), is assessed using a targeted gene expression profiling assay. The NanoString
nCounter® platform is a likely technology for this assessment due to its robustness with FFPE
samples and its use in the development and validation of the 18-gene TIS.

Methodology (based on NanoString nCounter®):

RNA Extraction: RNA is extracted from FFPE tumor tissue sections.

» Hybridization: The extracted RNA is mixed with a reporter and capture probe set specific to
the 18 genes in the TIS panel. The nCounter® PanCancer 10 360™ Panel includes the TIS
gene signature.[6]

o Sample Processing: The hybridized samples are processed on the nCounter® Prep Station
for purification and immobilization of the probe-target complexes.

o Data Acquisition: The processed samples are read by the nCounter® Digital Analyzer, which
counts the individual fluorescent barcodes corresponding to each of the 18 target genes.

o Data Analysis:
o The raw gene expression counts are normalized.

o The normalized expression levels of the 18 genes are used to calculate a TIS score.
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o The TIS score is used to classify tumors as "hot" (inflamed) or "cold" (non-inflamed).

The 18 genes in the TIS are associated with four key areas of immune biology: IFN-y-

responsive genes related to antigen presentation, chemokine expression, cytotoxic activity, and
adaptive immune resistance.[7]

Mandatory Visualizations
Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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